7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its targets, the α1-ARs, by binding to them . The binding affinity of this compound to α1-ARs has been determined using an in vitro competition binding assay . The compound’s interaction with its targets leads to changes in the function of these receptors, affecting their ability to contract smooth muscles .
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can lead to downstream effects such as changes in blood pressure and urinary function .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include changes in the function of α1-ARs and alterations in the adrenergic signaling pathway . These changes can lead to physiological effects such as alterations in blood pressure and urinary function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps. One common approach is the reaction of 2-methoxyphenylpiperazine with ethoxy-3-phenyl-4H-chromen-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has shown potential in various assays. It has been studied for its anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as arthritis and oxidative stress-related diseases.
Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its ability to modulate various biological pathways, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
2-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)-1H-benzo[d]imidazoles
Urapidil
Various indole derivatives
Uniqueness: 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one stands out due to its unique structural features and the combination of functional groups. These features contribute to its distinct biological and chemical properties, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-32-26-10-6-5-9-25(26)30-15-13-29(14-16-30)17-18-33-22-11-12-23-27(19-22)34-20-24(28(23)31)21-7-3-2-4-8-21/h2-12,19-20H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVCRWQLKKQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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